1-(3-Bromo-6-hydroxy-2,4,5-trimethylphenyl)ethan-1-one
Description
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
1-(5-bromo-2-hydroxy-3,4,6-trimethylphenyl)ethanone |
InChI |
InChI=1S/C11H13BrO2/c1-5-6(2)11(14)9(8(4)13)7(3)10(5)12/h14H,1-4H3 |
InChI Key |
LZEGYGQBUARZAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C(=O)C)C)Br)C |
Origin of Product |
United States |
Preparation Methods
Bromination of Phenolic Precursors Followed by Acetylation
Method Overview:
This approach involves initial bromination of a phenolic compound bearing methyl groups, followed by acetylation to introduce the ethanone functional group.
Starting Material Selection:
Phenolic compounds such as 6-hydroxy-2,4,5-trimethylphenol serve as suitable precursors due to their reactive hydroxyl groups and methyl substitutions that direct bromination.Bromination Reaction:
Bromine (Br₂) is added to the phenol in an acetic acid solvent under controlled temperature conditions (typically room temperature to 50°C). The hydroxyl group activates the ortho and para positions, favoring bromination at the 3-position relative to the hydroxyl group.-
- Reagents: Bromine (Br₂), acetic acid as solvent
- Temperature: 20–50°C
- Duration: Several hours, monitored via TLC or HPLC
Outcome:
Formation of 3-bromo-6-hydroxy-2,4,5-trimethylphenol.Acetylation Step:
The brominated phenol is then reacted with acetyl chloride (CH₃COCl) in the presence of a base such as pyridine or triethylamine, leading to the formation of the corresponding ethanone derivative.Purification:
The product is purified via recrystallization or column chromatography to obtain high purity.
- Utilizes commercially available reagents
- High regioselectivity due to directing effects of hydroxyl and methyl groups
Direct Bromination of 6-Hydroxy-2,4,5-trimethylphenyl Acetate Followed by Hydrolysis
Method Overview:
This method involves bromination of a methylated phenolic acetate, followed by hydrolysis to yield the target ethanone.
Preparation of Phenolic Acetate:
Synthesize or procure 6-hydroxy-2,4,5-trimethylphenyl acetate.Bromination Reaction:
Bromine in acetic acid or a similar solvent is added to the phenolic acetate at controlled temperatures (~0–25°C). Bromination preferentially occurs at the methyl groups ortho or para to hydroxyl groups, leading to dibrominated or brominated methyl groups.Hydrolysis:
The brominated acetate undergoes hydrolysis under basic or acidic conditions to remove the acetate group, revealing the ethanone functionality attached to the aromatic ring.Purification:
The final product is purified via recrystallization or chromatography.
- Allows selective bromination at methyl groups
- Compatible with standard laboratory conditions
Alternative Synthesis via Fries Rearrangement
Method Overview:
In some cases, brominated phenyl esters undergo Fries rearrangement to produce hydroxyacetophenone derivatives.
- Brominated phenyl esters are heated with aluminum chloride (AlCl₃) at elevated temperatures (~120°C).
- The rearrangement shifts the acyl group to the ortho position relative to hydroxyl groups, forming the desired ethanone derivative.
Application:
This method is particularly useful when starting from brominated phenyl esters or acetates, providing a route to selectively functionalize aromatic rings.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Major Advantages | Limitations |
|---|---|---|---|---|---|
| Bromination + Acetylation | Phenolic compound (e.g., 6-hydroxy-2,4,5-trimethylphenol) | Bromine, Acetyl chloride | Room temperature, acetic acid solvent | High regioselectivity, straightforward | Requires careful control of bromination |
| Bromination of Acetate + Hydrolysis | Phenolic acetate | Bromine, Hydrolysis reagents | Cold bromination, mild hydrolysis | Selective methyl bromination | Multi-step process |
| Fries Rearrangement | Brominated phenyl esters | Aluminum chloride | 120°C, solvent-free or in inert solvents | Efficient for ortho-acylation | Requires high temperature |
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-6-hydroxy-2,4,5-trimethylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 1-(3-Bromo-6-oxo-2,4,5-trimethylphenyl)ethan-1-one.
Reduction: Formation of 1-(3-Bromo-6-hydroxy-2,4,5-trimethylphenyl)ethanol.
Substitution: Formation of 1-(3-Amino-6-hydroxy-2,4,5-trimethylphenyl)ethan-1-one or 1-(3-Mercapto-6-hydroxy-2,4,5-trimethylphenyl)ethan-1-one.
Scientific Research Applications
1-(3-Bromo-6-hydroxy-2,4,5-trimethylphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-6-hydroxy-2,4,5-trimethylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the bromine atom can participate in halogen bonding, further modulating the compound’s activity .
Comparison with Similar Compounds
Structural Comparison
The compound’s structure can be compared to several analogs from the evidence:
Key Observations :
- Halogenation : Bromine at position 3 (target) vs. α-bromine in . The position of bromine affects electronic effects and steric hindrance .
- Hydroxyl vs.
- Methyl Groups : The 2,4,5-trimethyl substitution in the target compound likely increases lipophilicity (logP) relative to analogs with fewer methyl groups, influencing membrane permeability .
Physicochemical Properties
- Molecular Weight : The target compound’s estimated molecular weight (~287–295) is higher than analogs in (245.072) and 15 (217.04), suggesting differences in bioavailability and synthetic complexity .
- Solubility : The hydroxyl group may improve aqueous solubility compared to methoxy or halogen-only analogs, though trimethyl substitution could counteract this by increasing hydrophobicity .
- LogP: Predicted to be higher than compounds like 1-(4-hydroxyphenyl)-2-[(heteroaryl)thio]ethanone (), which have polar thioether groups .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(3-Bromo-6-hydroxy-2,4,5-trimethylphenyl)ethan-1-one, and how can bromination conditions be controlled?
Bromination of phenolic ketones often requires precise control of reaction parameters. For analogous brominated aryl ketones, regioselective bromination is achieved using reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under inert atmospheres . Temperature modulation (0–25°C) and stoichiometric adjustments prevent over-bromination. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the product. For hydroxyl-protection during bromination, benzyl ether formation (using BnCl/NaH) may stabilize sensitive phenolic groups, as seen in related compounds .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Key characterization methods include:
- NMR :
- ¹H NMR : Look for aromatic proton signals in the δ 6.5–7.5 ppm range (substitution pattern-dependent). Methyl groups (δ 2.0–2.5 ppm) and the acetyl group (δ 2.6–3.0 ppm) confirm substitution .
- ¹³C NMR : The carbonyl carbon (δ 200–210 ppm) and brominated aromatic carbons (δ 110–130 ppm) are critical markers.
- IR : Strong absorption bands for C=O (~1680 cm⁻¹) and O–H (phenolic, ~3200–3500 cm⁻¹) .
- MS : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced Research Questions
Q. How can crystallographic data (e.g., XRD) resolve ambiguities in molecular structure, and what challenges arise during refinement?
Single-crystal X-ray diffraction (XRD) is definitive for resolving stereochemical ambiguities. For brominated aryl ketones, challenges include:
- Crystal quality : Slow evaporation (e.g., from ethanol/water) yields diffraction-quality crystals.
- Refinement : Use SHELXL for high-resolution data. Heavy atoms (Br) dominate scattering, requiring careful treatment of anisotropic displacement parameters. Twinning or disorder in methyl/aryl groups may necessitate constraints (e.g., ISOR, SIMU in SHELXL) .
- Hydrogen bonding : The phenolic -OH often forms intramolecular hydrogen bonds with the ketone, influencing packing patterns .
Q. How can this compound serve as a precursor for phase-I metabolites, and what experimental designs validate metabolite formation?
Analogous brominated ketones (e.g., 1-(4-Bromo-3,5,5,6,8,8-hexamethyltetrahydronaphthalen-2-yl)ethan-1-one) are used to study cytochrome P450-mediated oxidation. Key steps:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH. Monitor via LC-MS for hydroxylated or demethylated metabolites.
- Isotopic labeling : Use deuterated analogs to trace metabolic pathways .
- Structural confirmation : Compare synthetic reference standards with metabolite MS/MS fragmentation patterns.
Q. How should researchers handle reactive intermediates (e.g., quinone methides) during derivatization of this compound?
The phenolic group and electron-rich aromatic ring may form reactive intermediates under oxidative conditions:
- Stabilization : Use radical scavengers (e.g., BHT) during reactions.
- Trapping : Quinone methides can be trapped with nucleophiles (e.g., thiols) for characterization .
- Kinetic studies : Monitor intermediates via time-resolved UV-Vis or in situ IR spectroscopy to optimize reaction quenching .
Q. How can contradictions between experimental spectral data and computational predictions be systematically addressed?
Discrepancies between DFT-calculated NMR shifts and observed data often arise from:
- Solvent effects : Include solvent models (e.g., PCM for DMSO) in calculations.
- Conformational flexibility : Perform molecular dynamics (MD) simulations to identify dominant conformers.
- XRD validation : Compare experimental bond lengths/angles with DFT-optimized geometries. For example, discrepancies in methyl group orientations may require multi-conformer analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
